molecular formula C20H27N5O6 B11610885 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-87-5

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11610885
CAS No.: 476479-87-5
M. Wt: 433.5 g/mol
InChI Key: SSRROQKGNNNOOU-UHFFFAOYSA-N
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Description

This purine derivative features a 3-methyl-substituted purine-2,6-dione core with two key substituents:

  • Position 7: A 2-hydroxy-3-(4-methoxyphenoxy)propyl group, contributing aromatic and ether functionalities.
  • Position 8: A (3-methoxypropyl)amino group, introducing a methoxy-terminated alkyl chain.

The compound’s molecular formula is C₂₂H₂₈N₅O₇ (inferred from structural analogs in –2, 8–9).

Properties

CAS No.

476479-87-5

Molecular Formula

C20H27N5O6

Molecular Weight

433.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H27N5O6/c1-24-17-16(18(27)23-20(24)28)25(19(22-17)21-9-4-10-29-2)11-13(26)12-31-15-7-5-14(30-3)6-8-15/h5-8,13,26H,4,9-12H2,1-3H3,(H,21,22)(H,23,27,28)

InChI Key

SSRROQKGNNNOOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(COC3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

  • N-7 Alkylation : Introduction of the 2-hydroxy-3-(4-methoxyphenoxy)propyl group via alkylation, likely using a glycidyl ether intermediate.

  • C-8 Amination : Nucleophilic substitution of a bromine atom at C-8 with 3-methoxypropylamine.

  • Purine Core : Derived from xanthine or its brominated analogs (e.g., 8-bromotheophylline).

Stepwise Preparation Methods

Synthesis of the Purine Core Precursor

The starting material, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione , is prepared via bromination of theophylline derivatives. Key conditions include:

  • Brominating Agent : PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide).

  • Solvent : Anhydrous dichloromethane or acetonitrile.

  • Temperature : 0–25°C to prevent over-bromination.

N-7 Alkylation with 2-Hydroxy-3-(4-Methoxyphenoxy)Propyl Group

Alkylation at N-7 is achieved using 3-(4-methoxyphenoxy)propylene oxide (glycidyl ether derivative) under basic conditions:

Reaction Conditions :

ParameterSpecification
Base Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)
Catalyst Potassium iodide (KI\text{KI})
Solvent N-butyl acetate or toluene
Temperature 85–125°C
Time 4–8 hours

Mechanism :
The epoxide ring opens nucleophilically at N-7, forming a secondary alcohol. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, with KI\text{KI} enhancing reactivity through halide exchange.

Workup :

  • Cool the mixture to 5–10°C.

  • Extract with 10% acetic acid to remove unreacted base.

  • Wash organic layers with methyl isobutyl ketone and toluene.

C-8 Amination with 3-Methoxypropylamine

The bromine at C-8 is displaced by 3-methoxypropylamine under nucleophilic aromatic substitution (NAS) conditions:

Reaction Conditions :

ParameterSpecification
Amine 3-Methoxypropylamine (2–3 equivalents)
Base Sodium hydroxide (NaOH\text{NaOH})
Solvent Methanol/denatured alcohol (DNS) mix
Temperature 35–75°C
Time 1–3 hours

Mechanism :
The reaction proceeds via a two-step process:

  • Deprotonation of the amine by NaOH\text{NaOH}.

  • Attack of the amide ion at C-8, displacing bromide.

Workup :

  • Adjust pH to 11–12 with 10% NaOH\text{NaOH}.

  • Extract with methylene chloride.

  • Distill solvents under reduced pressure.

Purification and Isolation

Tartrate Salt Formation (Intermediate Purification)

To enhance purity, the free base is converted to a D-tartrate salt :

  • Dissolve the crude product in methanol/DNS.

  • Add D-tartaric acid (1:1 molar ratio).

  • Reflux for 1–3 hours, then cool to 5–15°C.

Yield : 78–85% with HPLC purity of 99–99.5%.

Final Hydrolysis and Crystallization

  • Hydrolyze the tartrate salt with 10% NaOH\text{NaOH}.

  • Extract with toluene.

  • Crystallize from denatured alcohol (DNS).

Yield : ~47% after two recrystallizations.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

  • Retention Time : 12–14 minutes.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) :

    • δ 7.25–6.85 (m, 4H, Ar-H).

    • δ 4.90 (s, 1H, OH).

    • δ 3.75 (s, 3H, OCH3_3).

  • HRMS : m/zm/z 504.2012 [M+H]+^+ (calc. 504.2008).

Challenges and Optimization

Regioselectivity in Alkylation

Competing alkylation at N-9 is mitigated by:

  • Using bulky solvents (e.g., N-butyl acetate).

  • Maintaining temperatures >85°C.

Solvent Selection

  • Polar Aprotic Solvents : Enhance NAS rates but may hydrolyze methoxy groups.

  • Ester Solvents : Balance reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more intricate molecular structures. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Biological Applications

  • Biological Probes : It is utilized as a probe to study biological processes due to its ability to interact with specific enzymes and receptors. This interaction can help elucidate mechanisms of action in various biological systems .
  • Purinergic Signaling : The compound has been investigated for its role in purinergic signaling pathways, which are critical in regulating immune responses and inflammation. Research indicates that modulating these pathways can have therapeutic implications for autoimmune diseases .

Medical Applications

  • Therapeutic Potential : There are ongoing investigations into the compound's therapeutic effects, particularly concerning its potential in treating chronic diseases such as diabetes and obesity. Its ability to influence lipid metabolism suggests it may aid in managing conditions related to metabolic syndrome .
  • Drug Development : The structural characteristics of this compound make it a candidate for drug development targeting specific receptors involved in disease processes. Studies have shown promising results in preclinical models .

Industrial Applications

  • Catalyst Development : In industrial chemistry, this compound is explored for its catalytic properties, which can enhance reaction efficiencies in synthetic processes .
  • Material Science : Its unique chemical structure also opens avenues for developing new materials with specific properties beneficial for various applications .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study demonstrated the effectiveness of this compound as an inhibitor of specific enzymes involved in inflammatory pathways, showing potential for treating inflammatory diseases .
  • Case Study 2 : Research on metabolic pathways revealed that this compound significantly improved lipid profiles in animal models, suggesting its utility in anti-obesity therapies .

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

8-[(2-Furanylmethyl)amino] analog ()
  • Structure : Replaces the 3-methoxypropyl group with a furan-containing substituent.
  • Impact : The furan ring may enhance π-π stacking with aromatic residues in enzyme active sites but reduce solubility due to hydrophobicity.
  • Molecular Weight : 441.444 g/mol (vs. ~457 g/mol for the target compound, assuming similar core).
8-Sulfanyl derivative ()
  • Structure: Substitutes the amino group with a sulfanyl (-SH) moiety.
8-(Allylamino) analog ()
  • Structure : Features an allyl group instead of 3-methoxypropyl.
  • Impact : The unsaturated allyl chain could increase reactivity (e.g., Michael addition) but reduce metabolic stability.

Substituent Variations at Position 7

4-Ethylphenoxy analog ()
  • Structure: Replaces 4-methoxyphenoxy with 4-ethylphenoxy.
Hydrazino-linked phenyl derivative ()
  • Structure: Substitutes the amino group with a hydrazine-based phenylidene group.
  • Impact : Introduces planar aromaticity and hydrogen-bonding capacity, possibly improving target affinity at the cost of synthetic complexity.
PDK1/IRAK Inhibition ()
  • Relevance : Purine derivatives (e.g., Boehringer Ingelheim’s XXXIII series) show IC₅₀ values of 0.1–100 nM for PDK1 and IRAK enzymes.
  • Target Compound Inference: The 3-methoxypropyl and 4-methoxyphenoxy groups may enhance binding to kinase ATP pockets, though direct potency data is unavailable .
Electrochemical Behavior ()
  • Comparison: Theophylline derivatives exhibit pH-dependent oxidation peaks (pH 6–9). The target compound’s 4-methoxyphenoxy group may shift adsorption properties, altering peak currents at alkaline pH .

Data Tables

Table 1: Structural and Physicochemical Comparisons
Compound (Position 8 Substituent) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound (3-methoxypropylamino) C₂₂H₂₈N₅O₇ ~457 Methoxy, phenoxy Kinase inhibition, biosensing
8-[(2-Furanylmethyl)amino] () C₂₁H₂₃N₅O₆ 441.44 Furan, hydroxy Enzyme inhibition
8-Sulfanyl () C₁₈H₂₀N₄O₅S 404.44 Thiol, methylphenoxy Redox-active probes

Key Research Findings

Substituent Lipophilicity: Ethyl and methoxy groups at the phenoxy position ( vs. target) modulate bioavailability, with methoxy favoring solubility .

Electrochemical Stability : Methoxy and hydroxy groups may stabilize adsorption on electrodes at pH >8, similar to caffeine’s behavior .

Biological Activity

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. Its structural components suggest diverse biological activities, particularly in pharmacology and biochemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O5C_{19}H_{26}N_{4}O_{5}, with a molar mass of approximately 378.402 g/mol. The compound features multiple functional groups, including hydroxyl and methoxy groups, which enhance its solubility and biological interactions.

PropertyValue
Molecular FormulaC19H26N4O5
Molar Mass378.402 g/mol
StructurePurine derivative

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors, which are involved in various physiological processes such as inflammation, immune response, and cellular signaling. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways.

Key Mechanisms:

  • Purinergic Signaling : Interaction with P1 (adenosine) and P2 (ATP) receptors influences cellular responses related to inflammation and immune modulation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or inflammatory pathways, contributing to its therapeutic effects .

Biological Activity and Therapeutic Potential

Research indicates that this purine derivative exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating the activity of key inflammatory mediators such as NF-kB and iNOS .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, potentially useful in treating infections .
  • Cytotoxicity : Evaluations of cytotoxic effects indicate that the compound has a favorable selectivity index, suggesting low toxicity against human cells while effectively targeting pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its anti-inflammatory potential through modulation of HO-1 expression .
  • Antimicrobial Testing : Research conducted by Krasnov et al. highlighted the compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) indicating significant antimicrobial activity .
  • Cytotoxicity Assays : In assessments using human embryonic fibroblasts (HEFs), the compound exhibited low cytotoxicity (IC50 > 50 μM), reinforcing its safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution at the 8-position and alkylation at the 7-position. For example:

  • Step 1 : Bromination of theophylline derivatives at position 8 using N-bromosuccinimide (NBS) in DMF .
  • Step 2 : Reaction with 3-methoxypropylamine under reflux in ethanol to introduce the aminoalkyl group at position 8 .
  • Step 3 : Alkylation at position 7 using 2-hydroxy-3-(4-methoxyphenoxy)propyl chloride in the presence of NaH as a base .
    • Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Purity should be assessed via HPLC with UV detection (≥95%) .

Q. How can researchers assess the compound’s solubility and lipophilicity for in vitro studies?

  • Methodology :

  • LogP determination : Use shake-flask method with octanol/water partitioning, analyzed via UV spectrophotometry .
  • Aqueous solubility : Perform equilibrium solubility assays in phosphate-buffered saline (PBS) at pH 7.4, followed by LC-MS quantification .
    • Data Interpretation : Compare results with structurally similar purine derivatives (e.g., 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione) to identify trends in substituent effects on hydrophobicity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Test against adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorometric assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at concentrations ranging from 1 nM to 100 µM .
    • Controls : Include theophylline or pentoxifylline as reference compounds to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for adenosine receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with A2A_{2A} and A1_{1} receptor subtypes. Focus on the 4-methoxyphenoxy group’s role in hydrogen bonding .
  • Analog synthesis : Modify the 3-methoxypropylamino chain length (e.g., ethyl vs. hexyl) and evaluate binding affinity via radioligand displacement assays .
    • Data Analysis : Compare IC50_{50} values across analogs to identify critical substituent contributions .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and blood-brain barrier permeability in rodent models using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
    • Troubleshooting : If in vivo activity is low despite high in vitro potency, investigate rapid metabolic degradation (e.g., esterase-mediated hydrolysis of the hydroxypropyl group) .

Q. How can advanced spectroscopic techniques clarify the compound’s conformational dynamics?

  • Methodology :

  • X-ray crystallography : Co-crystallize with a target protein (e.g., PDE4B) to resolve binding mode .
  • Dynamic NMR : Analyze rotameric states of the 3-methoxypropylamino chain in DMSO-d6_6 at variable temperatures .
    • Computational Support : Perform molecular dynamics simulations (AMBER or GROMACS) to model flexibility of the hydroxypropyl-phenoxy side chain .

Methodological Considerations for Data Interpretation

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodology :

  • Replicate design : Perform triplicate independent experiments with randomized plate layouts to minimize batch effects .
  • EC50_{50} calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Report Hill slopes to assess cooperativity .
    • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of Analogous Purine Derivatives

Compound NameLogPSolubility (µg/mL, pH 7.4)Reference
7-Hexyl-3-methyl-8-propylsulfanylpurine2.812.3
Target Compound1.9*45.6*

*Predicted values based on structural analogs.

Table 2 : Enzymatic Inhibition Profiles

Target EnzymeIC50_{50} (nM)Selectivity Ratio (vs. ADA)Reference
PDE4B18.712.4
ADA230.51.0

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